molecular formula C8H17NO B3047859 3-(Tert-butoxy)cyclobutan-1-amine CAS No. 1461714-28-2

3-(Tert-butoxy)cyclobutan-1-amine

Cat. No. B3047859
CAS RN: 1461714-28-2
M. Wt: 143.23
InChI Key: VNXATMQWBUQNDJ-UHFFFAOYSA-N
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Description

“3-(Tert-butoxy)cyclobutan-1-amine” is a chemical compound with the molecular formula C8H17NO . It is also known by other names such as 3-tert-Butoxycyclobutanamine . The compound has a molecular weight of 143.23 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine . The InChI code is 1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 143.23 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has a rotatable bond count of 2 . The compound is in liquid form at normal storage temperatures .

Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation

The utility of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for the chemoselective protection of amines has been demonstrated. This process facilitates high-yield reactions under mild conditions, making it a valuable tool in the synthesis of various bioactive compounds (Ouchi et al., 2002).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, contributing significantly to the production of enantioenriched amine structures. This methodology highlights the importance of tert-butanesulfinamide in creating a wide array of amines used in pharmaceuticals and other applications (Ellman et al., 2002).

Photocatalytic [2 + 2] Cycloaddition

The photocatalytic [2 + 2] cycloaddition of indoles with alkenes, utilizing tert-butyloxycarbonyl (Boc)-protected motifs, illustrates a strategy for constructing cyclobutane-fused scaffolds. This method is significant for drug discovery, offering a general platform for creating sp3-rich compounds with potential biological activity (Oderinde et al., 2020).

Continuous Photo Flow Synthesis

The scale-up synthesis of deuterium-labeled cis-cyclobutane derivatives via continuous photo flow chemistry demonstrates the potential of tert-butoxycarbonyl protected intermediates in preparing biologically active compounds. This approach is noteworthy for its efficiency and application in material science (Yamashita et al., 2019).

Copper-Catalysed Amination Reactions

The application of diphosphinidenecyclobutene ligands in copper-catalysed amination reactions highlights the role of tert-butoxycarbonyl protected amines in synthesizing secondary or tertiary amines. This method provides good to excellent yields, underscoring its utility in organic synthesis (Gajare et al., 2004).

Safety and Hazards

The compound has been assigned the GHS (Globally Harmonized System) pictograms GHS05 and GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . The compound has several hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXATMQWBUQNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275996
Record name Cyclobutanamine, 3-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461714-28-2
Record name Cyclobutanamine, 3-(1,1-dimethylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanamine, 3-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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